molecular formula C23H24N4O4 B5563274 3-(2-苯氧基乙基)-8-(吡唑并[1,5-a]吡啶-3-基羰基)-1-氧杂-3,8-二氮杂螺[4.5]癸烷-2-酮

3-(2-苯氧基乙基)-8-(吡唑并[1,5-a]吡啶-3-基羰基)-1-氧杂-3,8-二氮杂螺[4.5]癸烷-2-酮

货号 B5563274
分子量: 420.5 g/mol
InChI 键: GJEVOKVTAYKBBP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds related to the query molecule involves complex chemical reactions aimed at introducing specific functional groups and structural features that could impact their biological activity. For example, Caroon et al. (1981) described the synthesis of a series of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones with various substitutions at the 8 position, exploring their potential as antihypertensive agents (Caroon et al., 1981). This demonstrates the versatility and complexity of synthesizing diazaspiro compounds with potential biological activities.

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of a diazaspiro[4.5]decan core, which is significant for its biological activity. The presence of specific substituents like the pyrazolo[1,5-a]pyridin-3-ylcarbonyl group could influence the molecule's interaction with biological targets. Advanced techniques, including X-ray crystallography and NMR spectroscopy, are typically used to elucidate these structures and understand their conformations in detail.

Chemical Reactions and Properties

Compounds like the one undergo various chemical reactions, including ring transformations and reactions with nucleophiles, leading to the formation of new derivatives with potentially varied biological activities. For instance, Kirschke et al. (1994) discussed ring transformations of related compounds into pyrazole-carboxylic acid derivatives, highlighting the chemical versatility of these molecules (Kirschke et al., 1994).

科学研究应用

抗癌和抗糖尿病的潜力

该化合物的衍生物在抗癌和抗糖尿病药物的开发中显示出巨大的潜力。Flefel 等人(2019 年)的研究表明,某些螺并噻唑烷类似物(与所述化合物具有结构相似性)对人乳腺癌 (MCF-7) 和人肝癌 (HepG-2) 细胞系表现出显着的高抗癌活性。此外,与抗糖尿病药物阿卡波糖相比,其中一些化合物作为 α-淀粉酶和 α-葡萄糖苷酶抑制剂显示出更高的治疗指数,表明它们作为抗糖尿病剂的潜力 (Flefel 等人,2019 年)

化学稳定性和重排

Kayukova 等人(2018 年)研究了相关 1,2,4-恶二唑衍生物的化学稳定性,重点关注它们在 Boulton-Katritzky 重排下的行为。这项研究具有相关性,因为它提供了对结构相似化合物的稳定性和反应性质的见解,指出了合成平面吡唑啉和吡唑的途径,这可以进一步扩展原始化合物在化学合成中的应用 (Kayukova 等人,2018 年)

N-杂环的新型合成

El-Saghier 等人(2010 年)强调了源自类似化合物的酮烯 S,S- 和 N,S-缩醛用于合成各种 N-杂环。这证明了该化合物在创建多样且潜在具有生物活性的杂环骨架中的用途,这可能对药物化学感兴趣 (El-Saghier 等人,2010 年)

抗菌活性

对与所讨论化合物结构相似的螺并噻唑啉酮衍生物的研究表明,这些分子可能是具有显着抗菌活性的生物活性杂环的前体。Patel 和 Patel(2015 年)发现杂环的融合增加了抗菌功效,表明在开发新的抗菌剂中具有潜在的应用 (Patel 和 Patel,2015 年)

属性

IUPAC Name

3-(2-phenoxyethyl)-8-(pyrazolo[1,5-a]pyridine-3-carbonyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O4/c28-21(19-16-24-27-11-5-4-8-20(19)27)25-12-9-23(10-13-25)17-26(22(29)31-23)14-15-30-18-6-2-1-3-7-18/h1-8,11,16H,9-10,12-15,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJEVOKVTAYKBBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CN(C(=O)O2)CCOC3=CC=CC=C3)C(=O)C4=C5C=CC=CN5N=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。